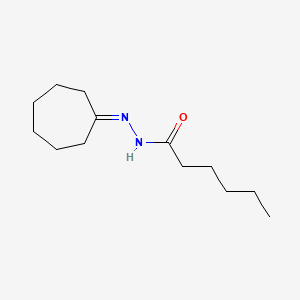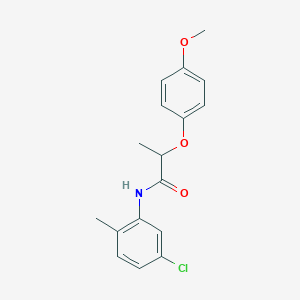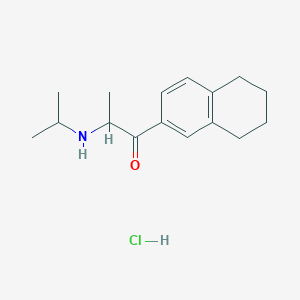![molecular formula C18H20Cl2O4 B4957610 1,2-Dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4957610.png)
1,2-Dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ether linkages and chlorinated aromatic rings. It is primarily used in research settings due to its specific chemical properties.
Méthodes De Préparation
The synthesis of 1,2-Dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene involves several steps, typically starting with the chlorination of benzene derivatives. The synthetic route generally includes:
Chlorination: Benzene is chlorinated to introduce chlorine atoms at specific positions.
Etherification: The chlorinated benzene undergoes etherification with ethoxyphenol derivatives to form the desired ether linkages.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1,2-Dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dechlorinated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxylamine, ammonia.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1,2-Dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: This compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Cellular Interaction: It can interact with cellular membranes and proteins, affecting cell signaling and function.
Pathways: The compound may influence pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
1,2-Dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene can be compared with other similar compounds, such as:
1,3-Dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene: Known for its herbicidal properties and used in agriculture.
1,2-Dichloro-3-[2-ethoxyphenoxy]benzene: A simpler analog with fewer ether linkages, used in different chemical applications.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1,2-dichloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-2-22-14-5-3-6-15(13-14)23-11-9-21-10-12-24-17-8-4-7-16(19)18(17)20/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDFPLQNRAOUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
![4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)



![1-Phenoxy-3-[6-(3-phenoxyphenoxy)hexoxy]benzene](/img/structure/B4957576.png)

![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-difluoroaniline](/img/structure/B4957581.png)
![2-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B4957589.png)

![ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4957597.png)

